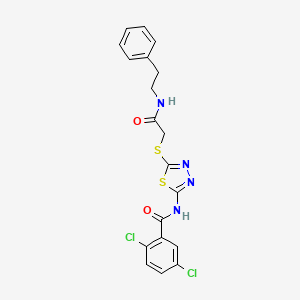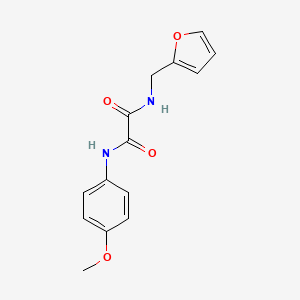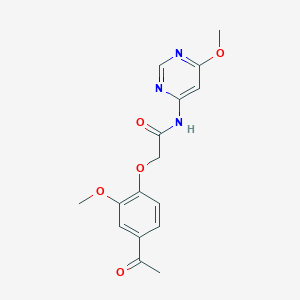
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-isopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-isopentylacetamide, also known as compound 1, is a novel small molecule that has shown promising results in scientific research. This compound belongs to the thiazole class of compounds and has been synthesized using various methods. The purpose of
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-isopentylacetamide”, also known as “2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3-methylbutyl)acetamide”.
Pharmacological Research
This compound is often studied for its potential pharmacological properties. Researchers investigate its interactions with various biological targets to understand its efficacy and safety as a therapeutic agent. Studies may focus on its potential as an anti-inflammatory, analgesic, or antimicrobial agent, given its structural similarity to other bioactive thiazole derivatives .
Cancer Research
Due to its unique chemical structure, this compound is explored for its potential anticancer properties. Researchers examine its ability to inhibit cancer cell proliferation, induce apoptosis, and interfere with cancer cell signaling pathways. These studies aim to develop new chemotherapeutic agents that are more effective and have fewer side effects .
Neuroscience
In neuroscience, this compound is investigated for its effects on the central nervous system. Studies may explore its potential as a neuroprotective agent, its impact on neurotransmitter systems, and its ability to modulate neural pathways. This research is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Studies
Given the rise of antibiotic-resistant bacteria, this compound is also studied for its antimicrobial properties. Researchers test its efficacy against various bacterial and fungal strains to determine its potential as a new antimicrobial agent. These studies are essential for addressing the growing public health threat posed by resistant pathogens .
Biochemical Assays
This compound is used in various biochemical assays to study enzyme interactions and inhibition. Researchers utilize it to understand the mechanisms of enzyme activity and to develop enzyme inhibitors that can be used in therapeutic applications. These studies contribute to the broader field of biochemistry and drug development .
Material Science
In material science, this compound is explored for its potential applications in creating new materials with unique properties. Researchers investigate its use in developing polymers, coatings, and other materials that can be used in various industrial applications. These studies aim to leverage its chemical properties to create materials with enhanced performance .
Environmental Science
Environmental scientists study this compound to understand its behavior and impact in the environment. Research may focus on its degradation pathways, its potential as a pollutant, and its interactions with other environmental chemicals. These studies are crucial for assessing its environmental safety and developing strategies for its management .
Agricultural Research
In agriculture, this compound is investigated for its potential use as a pesticide or herbicide. Researchers examine its effectiveness in controlling pests and weeds, its impact on crop yield, and its safety for non-target organisms. These studies aim to develop new agricultural chemicals that are both effective and environmentally friendly .
Based on general knowledge and typical applications of similar compounds. Specific studies and detailed references were not found in the search results.
Propiedades
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2OS2/c1-12(2)7-8-19-16(21)9-15-11-23-17(20-15)22-10-13-3-5-14(18)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDZOLUHYOWJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-isopentylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[2-(3-Fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2734051.png)
![2-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2734052.png)
![Methyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2734053.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2734054.png)
![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate](/img/structure/B2734055.png)




![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenecarboxamide](/img/structure/B2734061.png)
![2-Chloro-N-[2-(4-chloro-2-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B2734062.png)

![N-(2,5-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2734068.png)
![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2734069.png)